molecular formula C17H21N3O3 B10987516 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-(1-phenylethyl)acetamide

2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-(1-phenylethyl)acetamide

Cat. No.: B10987516
M. Wt: 315.37 g/mol
InChI Key: YONGAIVTZAFQJW-UHFFFAOYSA-N
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Description

The compound 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-(1-phenylethyl)acetamide is a spirocyclic acetamide derivative characterized by a 1,3-diazaspiro[4.4]nonane core fused to a diketone moiety (2,4-dioxo group). The acetamide side chain is substituted with a 1-phenylethyl group, which introduces aromatic and stereochemical complexity.

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C17H21N3O3/c1-12(13-7-3-2-4-8-13)18-14(21)11-20-15(22)17(19-16(20)23)9-5-6-10-17/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,18,21)(H,19,23)

InChI Key

YONGAIVTZAFQJW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2C(=O)C3(CCCC3)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-(1-phenylethyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the subsequent functionalization to introduce the acetamide group. Common reagents used in these reactions include amines, acyl chlorides, and various catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-(1-phenylethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Spirocyclic Core: All compounds share the 1,3-diazaspiro[4.4]nonane-2,4-dione core, which confers rigidity and may enhance binding to enzymatic targets (e.g., cyclooxygenase or γ-aminobutyric acid receptors) .
  • Substituent Effects: N-(1-Phenylethyl) Group (Target): The chiral 1-phenylethyl group may enhance selectivity for central nervous system (CNS) targets due to increased lipophilicity (logP ~2.7 inferred from analogs) . Benzothiazolyl (C₁₈H₂₃N₃O₄S): The benzothiazole moiety is associated with anticonvulsant activity in quinazolinone derivatives, possibly via GABAergic modulation . Methoxyphenylethyl (C₁₈H₂₃N₃O₄): The methoxy group improves metabolic stability compared to unsubstituted phenyl analogs, as seen in NSAID derivatives .

Pharmacological Insights

  • Anti-Inflammatory Activity: Phenoxyacetamide derivatives with halogen or nitro substituents exhibit enhanced anti-inflammatory effects (e.g., COX-2 inhibition) . The target compound’s 1-phenylethyl group may similarly modulate inflammatory pathways.
  • Anticonvulsant Potential: Analogs like N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide show efficacy in seizure models, suggesting the spirocyclic core’s role in CNS penetration .
  • Antimicrobial Activity : Sulfamoylphenyl derivatives (e.g., C₁₅H₁₈N₄O₅S) align with sulfonamide antibiotics, though direct evidence for the target compound is lacking .

Biological Activity

2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-(1-phenylethyl)acetamide is a compound of interest due to its unique structural characteristics and potential biological activities. This article reviews the synthesis, biological properties, and relevant studies concerning its activity against various pathogens.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C₁₁H₁₃N₃O₄
Molecular Weight 225.24 g/mol
IUPAC Name This compound
CAS Number 926195-36-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that form the spiro structure. The method may include the use of various reagents such as acetic anhydride and specific catalysts to facilitate the formation of the diazaspiro system.

Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties. The biological screening indicates that derivatives of similar structures exhibit significant antifungal and antibacterial activities.

  • Antifungal Activity : Compounds related to this structure have shown effectiveness against Candida albicans with minimal inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL against various strains .
  • Antibacterial Activity : The compound was tested against several Gram-positive and Gram-negative bacteria, demonstrating notable activity against:
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa
    The detailed results are summarized in Table 1 below.
Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus625 – 1250Excellent
Escherichia coli500 – 1000Moderate
Pseudomonas aeruginosa1000 – 2000Moderate

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the dioxo and diaza groups contributes to its ability to disrupt cellular processes in pathogens.

Case Studies

Several case studies have been conducted to evaluate the efficacy of compounds similar to this compound:

  • Study on Antifungal Efficacy : A study published in Molecules demonstrated that derivatives exhibited antifungal activity comparable to conventional antifungals, suggesting potential for development into new therapeutic agents .
  • Antibacterial Screening : Research indicated that certain derivatives could inhibit bacterial growth effectively, leading to further exploration in clinical settings for treating resistant bacterial strains.

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